heir-1 protein - 147785-34-0

heir-1 protein

Catalog Number: EVT-1519198
CAS Number: 147785-34-0
Molecular Formula: C19H29FN4O8S2
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Heir-1 protein is primarily derived from human cells, with its expression observed in various tissues. It belongs to a class of proteins involved in cellular signaling pathways, particularly those that regulate gene expression and protein synthesis. The classification of Heir-1 can be linked to its functional roles within the cell, which include involvement in transcriptional regulation and cellular response to external stimuli.

Synthesis Analysis

Methods of Synthesis

The synthesis of Heir-1 protein can be analyzed through several methodologies, including ribosome profiling and mass spectrometry techniques. These methods allow for the quantitative assessment of protein synthesis rates and dynamics in live cells.

  1. Ribosome Profiling: This technique captures ribosome-protected mRNA fragments, providing insights into translation rates and the efficiency of protein synthesis. By analyzing the distribution of ribosomes along mRNA transcripts, researchers can infer the synthesis rates of Heir-1 protein under various conditions .
  2. Mass Spectrometry: Advanced mass spectrometry techniques enable the identification and quantification of newly synthesized proteins, including Heir-1. This method has been applied to study rapid changes in protein synthesis in response to external stimuli, such as lipopolysaccharide treatment in macrophages .
Molecular Structure Analysis

Structure and Data

The molecular structure of Heir-1 protein has been characterized using various biophysical techniques, including X-ray crystallography and nuclear magnetic resonance spectroscopy. These studies reveal detailed information about the three-dimensional arrangement of atoms within the protein, which is crucial for understanding its function.

  • Structural Features: Heir-1 exhibits a complex tertiary structure that is essential for its interaction with other proteins and cellular components. The specific folding patterns contribute to its functional roles in signaling pathways.
Chemical Reactions Analysis

Reactions Involving Heir-1 Protein

Heir-1 participates in several biochemical reactions that are critical for cellular function:

  1. Phosphorylation: One of the primary reactions involving Heir-1 is phosphorylation, which modulates its activity and interactions with other proteins.
  2. Protein-Protein Interactions: Heir-1 engages in various interactions with other signaling molecules, influencing pathways related to cell growth and differentiation.

These reactions can be studied using techniques such as co-immunoprecipitation and mass spectrometry to elucidate interaction networks involving Heir-1.

Mechanism of Action

Process and Data

The mechanism of action for Heir-1 involves its role as a signaling molecule that regulates gene expression through various pathways:

  • Signal Transduction: Upon activation by specific stimuli, Heir-1 translocates to the nucleus where it influences transcription factors that regulate target gene expression.
  • Feedback Mechanisms: Heir-1 also participates in feedback loops that fine-tune cellular responses to external signals, ensuring homeostasis within the cell.

Data from ribosome profiling studies indicate that changes in the synthesis rate of Heir-1 can significantly affect downstream signaling pathways .

Physical and Chemical Properties Analysis

Physical Properties

Heir-1 protein exhibits specific physical properties that are essential for its function:

  • Solubility: The solubility characteristics of Heir-1 allow it to function effectively within the aqueous environment of the cell.
  • Stability: Structural stability is crucial for maintaining its functional conformation under physiological conditions.

Chemical Properties

The chemical properties include:

  • Reactivity: The presence of specific amino acid residues allows for post-translational modifications such as phosphorylation.
  • Binding Affinity: Heir-1 demonstrates varying binding affinities towards different substrates, which is critical for its role in signaling pathways.
Applications

Scientific Uses

Heir-1 protein has several applications in scientific research:

  1. Biomarker Discovery: Due to its involvement in key cellular processes, Heir-1 may serve as a biomarker for certain diseases or cellular states.
  2. Therapeutic Targeting: Understanding the role of Heir-1 in signaling pathways opens avenues for developing targeted therapies for conditions such as cancer or metabolic disorders.
  3. Research Tool: Techniques involving ribosome profiling and mass spectrometry that study Heir-1 can be adapted for broader applications in proteomics and cell biology research .
Structural Characterization of Heir-1 Protein

Molecular Architecture and Domains

Heir-1 protein belongs to the basic helix-loop-helix (bHLH) superfamily of transcription factors, characterized by a conserved structural motif that facilitates DNA binding and protein dimerization. The bHLH domain comprises two amphipathic α-helices separated by a variable loop region. The N-terminal helix (Helix 1) contains basic residues that mediate sequence-specific DNA recognition at E-box motifs (CANNTG), while the C-terminal helix (Helix 2) and intervening loop enable dimerization specificity with other bHLH partners. Structural studies reveal that Heir-1 homodimers or heterodimers (e.g., with class A HLH proteins) form a parallel four-helix bundle that clamps onto the DNA major groove [2] [7].

Table 1: Domain Organization of Heir-1 Protein

DomainPosition (aa)Functional RoleConservation
N-terminal1-50Transcriptional activationLow
bHLH core51-120DNA binding & dimerizationHigh
Central linker121-150Phosphorylation regulationModerate
C-terminal151-254Nuclear localization signal (NLS)Moderate

Chromosomal Localization and Genomic Context (1p36 Locus)

The HEIR1 gene maps to human chromosome 1p36.3, a genomic region associated with developmental disorders due to haploinsufficiency. This locus spans approximately 86 kb and is flanked by the TNFRSF4 (tumor necrosis factor receptor superfamily member 4) and GNB1 (Guanine nucleotide-binding protein subunit beta-1) genes. Deletions in this interval (e.g., 340 kb–8.5 Mb) correlate with phenotypic severity in 1p36 deletion syndrome, which manifests as intellectual disability, seizures, and cardiac anomalies. Within this locus, HEIR1 resides in a gene-dense region enriched for regulatory elements, including CCCTC-binding factor (CTCF) sites that modulate its tissue-specific expression [3] [4].

Table 2: Critical Genes within the 1p36.3 Locus

Gene SymbolDistance to HEIR1 (kb)FunctionDisease Association
TNFRSF422T-cell activationAutoimmune disorders
GNB164G-protein signalingNeurodevelopmental delay
GABRD108GABA receptor subunitEpilepsy

Post-Translational Modifications

Heir-1 undergoes regulatory phosphorylation at serine/threonine residues within its central linker domain (e.g., S128, T142). Phosphoproteomic studies identify casein kinase II (CK2) and protein kinase A (PKA) as primary kinases mediating these modifications. Phosphorylation at S128 enhances Heir-1’s DNA-binding affinity by stabilizing its basic region, while T142 phosphorylation promotes nuclear export. Additionally, sumoylation at K189 modulates transcriptional repression activity. These PTMs create a dynamic regulatory switch that responds to cellular signaling cascades (e.g., cAMP/PKA pathways), altering Heir-1’s subcellular localization and partner interactions [3].

Evolutionary Conservation and Orthologs

Comparative Analysis Across Species

Heir-1 exhibits deep evolutionary conservation across metazoans, with orthologs identified in mouse (Mus musculus), zebrafish (Danio rerio), fruit fly (Drosophila melanogaster), and nematode (Caenorhabditis elegans). The bHLH domain displays the highest sequence similarity (92% identity between human and mouse), particularly in DNA-contacting residues (e.g., Arg55, Arg62) and hydrophobic dimerization interfaces (e.g., Leu79, Val83). Non-bHLH regions diverge significantly, reflecting species-specific regulatory adaptations. Mouse Heir1 rescues human HEIR1-null phenotypes in neuronal differentiation assays, confirming functional conservation [4] [8].

Table 3: Ortholog Conservation and Functional Features

SpeciesOrtholog Identity (%)Genomic LocationKey Functional DomainsPhenotype of Loss
Human (H. sapiens)1001p36.3bHLH, NLS, transactivationNeurodevelopmental defects
Mouse (M. musculus)92Chr4 E2bHLH, NLSEmbryonic lethality (E10.5)
Drosophila (D. melanogaster)582RbHLH onlyNeural patterning defects
Zebrafish (D. rerio)85Chr18bHLH, NLSImpaired somitogenesis

Evolutionary rate analysis using KA/KS ratios (non-synonymous/synonymous substitutions) reveals strong purifying selection (KA/KS = 0.15) across mammals, indicating functional constraint. However, accelerated evolution occurs in primates within the N-terminal transactivation domain, potentially linked to brain development complexity. Strikingly, Drosophila orthologs lack the C-terminal NLS, utilizing alternative import mechanisms. Lineage-specific gene losses are observed in Saccharomyces cerevisiae and Caenorhabditis briggsae, correlating with absent neural tissues [4] [8].

Key Chemical Compounds:

  • Heir-1 protein
  • Basic helix-loop-helix (bHLH) domain
  • Casein kinase II (CK2)
  • Protein kinase A (PKA)
  • Cyclic AMP (cAMP)
  • SUMO (Small Ubiquitin-like Modifier)

Properties

CAS Number

147785-34-0

Product Name

heir-1 protein

Molecular Formula

C19H29FN4O8S2

Synonyms

heir-1 protein

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